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Compound Name: _
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Cat. No.: B111523

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminopiperidin-2-one HCI

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopiperidin-2-one hydrochloride is a heterocyclic organic compound featuring a
piperidinone core. This scaffold is of significant interest in medicinal chemistry and drug
development due to its structural rigidity and the presence of versatile functional groups—a
secondary amine, a lactam, and a primary amine. These features allow for its use as a key
building block, or scaffold, in the synthesis of more complex molecules with potential
therapeutic applications. For instance, derivatives have been investigated as beta-turn
mimetics and as modulators for dopamine D2 receptors.[1] A thorough understanding of its
physicochemical properties is paramount for its effective use in synthesis, formulation, and
biological screening.

This technical guide provides a summary of the core physicochemical properties of 4-
Aminopiperidin-2-one HCI, detailed experimental protocols for their determination, and logical
workflows relevant to its application in research.

Core Physicochemical Properties
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Quantitative experimental data for 4-Aminopiperidin-2-one HCI is not extensively available in
public literature. The following table summarizes key properties, including calculated values
and data inferred from structurally similar compounds.

Property Value Source | Method

Chemical Structure

As Free Base As HCI Salt

Molecular Formula CsH10N20 CsH11CIN20

Molecular Weight 114.15 g/mol 150.61 g/mol

Appearance Off-white to light yellow solid Inferred from similar
(Predicted) compounds|2]

Melting Point Data not available See Experimental Protocol 1

Aqueous Solubility

Data not available

See Experimental Protocol 2

pKa

Data not available

See Experimental Protocol 3

LogP (for free base) Data not available See Experimental Protocol 4

Note: The molecular weight for the HCI salt is calculated based on the free base and one
equivalent of HCI.

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. The
following sections detail standardized protocols for characterizing 4-Aminopiperidin-2-one HCI.

Protocol 1: Melting Point Determination (Capillary
Method)

The melting point provides a quick indication of a substance's purity. Pure crystalline
compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:
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o Sample Preparation: A small amount of dry, powdered 4-Aminopiperidin-2-one HCl is packed
into a glass capillary tube to a height of 2-3 mm.[3] The tube is tapped gently to ensure tight
packing.[3]

o Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp
or DigiMelt instrument) adjacent to a calibrated thermometer or sensor.[4]

e Initial Determination (Optional): If the approximate melting point is unknown, a rapid heating
rate (10-20°C per minute) is used to get a preliminary value.[4][5] A fresh sample must be
used for the precise measurement.[3]

o Precise Determination: The apparatus is heated to a temperature approximately 20°C below
the expected melting point.[3] The heating rate is then slowed to about 1-2°C per minute to
ensure thermal equilibrium.[3]

o Data Recording: Two temperatures are recorded: T1, the temperature at which the first
droplet of liquid appears, and T2, the temperature at which the entire sample becomes a
clear liquid. The melting range is reported as T1-T2.

Protocol 2: Aqueous Solubility Determination (Shake-
Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, a critical
parameter for predicting bioavailability.[6][7]

Methodology:

e Suspension Preparation: An excess amount of solid 4-Aminopiperidin-2-one HCl is added to
a series of vials, each containing a known volume of a specific agueous medium (e.g.,
deionized water, 0.1 N HCI, phosphate buffers at various pH levels like 4.5, 6.8, and 7.4).[6]

o Equilibration: The vials are sealed and agitated in a shaker bath at a constant temperature
(e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is
reached.[6][8]

» Phase Separation: After equilibration, the vials are allowed to stand, or are centrifuged, to
allow undissolved solids to settle.[9][10]
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o Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and
immediately filtered through a syringe filter (e.g., 0.22 or 0.45 um) to remove any
undissolved particles.[6][11]

e Quantification: The filtrate is diluted with a suitable solvent, and the concentration of the
dissolved compound is determined using a validated analytical method, such as High-
Performance Liquid Chromatography with UV detection (HPLC-UV).[6][11] A calibration
curve prepared with standards of known concentrations is used for accurate quantification.
[11]

Protocol 3: pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is crucial for understanding a compound's ionization
state at different pH values, which affects its solubility, absorption, and receptor binding.
Potentiometric titration is a common and reliable method for its determination.[12]

Methodology:

e Solution Preparation: A precise amount of 4-Aminopiperidin-2-one HCl is dissolved in a
known volume of purified water to create a solution of known concentration (e.g., 0.05 M).
[13]

« Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a
calibrated pH electrode and a magnetic stirrer.

« Titration: A standardized solution of a strong base (e.g., 0.1 N NaOH) is added to the amine
solution in small, precise increments using a burette. After each addition, the solution is
stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

o Data Analysis: A titration curve is generated by plotting the measured pH versus the volume
of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where
half of the amine has been neutralized. For a molecule with multiple ionizable groups,
multiple inflection points may be observed.

Protocol 4: LogP Determination (Shake-Flask Method)
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LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure

of a compound's lipophilicity, which influences its permeability and metabolic stability.[14]

Methodology:

Phase Pre-saturation: Equal volumes of n-octanol and an aqueous buffer (typically
phosphate buffer at pH 7.4 for LogD determination) are mixed and shaken vigorously to
ensure mutual saturation. The two phases are then allowed to separate completely.[10]

Partitioning: A small, known amount of 4-Aminopiperidin-2-one (as the free base) is
dissolved in one of the phases (typically the one in which it is more soluble).[15] A known
volume of this solution is then added to a known volume of the other pre-saturated phase in
a vial.[15]

Equilibration: The vial is sealed and shaken for a set period (e.g., 2 hours) at a constant
temperature to allow the compound to partition between the two phases until equilibrium is
reached.[16][17] The mixture is then allowed to stand or is centrifuged to ensure complete
phase separation.[10][16]

Sample Analysis: Aliquots are carefully removed from both the n-octanol and the aqueous
layers.[10][16]

Quantification: The concentration of the compound in each phase is determined using a
suitable analytical technique, such as HPLC-UV or LC-MS.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the agueous phase. LogP is the base-10 logarithm of
this value.[10]

Visualized Workflows and Relationships

Experimental Workflow for Physicochemical
Characterization

The following diagram illustrates a logical workflow for the characterization of a novel chemical

entity like 4-Aminopiperidin-2-one HCI.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.cambridgemedchemconsulting.com/DDResources/Physiochem/logD.html
http://lokeylab.wikidot.com/shake-flask-logk
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://pubmed.ncbi.nlm.nih.gov/25968358/
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
https://m.youtube.com/watch?v=NiXJyTdOBeo
http://lokeylab.wikidot.com/shake-flask-logk
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
http://lokeylab.wikidot.com/shake-flask-logk
https://www.jove.com/t/58567/a-new-straightforward-method-for-lipophilicity-logp-measurement-using
http://lokeylab.wikidot.com/shake-flask-logk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b111523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Initial Analysis

Compound Synthesis

& Purification

Structural Confirmation
(NMR, MS)

- - ~ =~
- / N\ ~

- N / o N Y -
_~” Characterization ~,Characterization \ Characterization “~_ Characterization

// Protocols /,’ Protocols \\ Protocols \\\ Protocols
// 7 . . \\ ‘\
S Property Determination. AN
)< .}
Melting Point Aqueous Solubility pKa Determination LogP/LogD
(Purity Assessment) (Shake-Flask) (Potentiometric Titration) (Lipophilicity)
AN /

/

.\

Data Analysis &
Property Summary

Informing Formulation &
Biological Screening

Click to download full resolution via product page

Workflow for Physicochemical Characterization.

Role as a Scaffold in Drug Discovery

4-Aminopiperidin-2-one

is not typically an active pharmaceutical ingredient itself but serves as

a valuable starting material. The diagram below shows its logical role as a core scaffold in the

drug discovery process
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Role of a Scaffold in the Drug Discovery Cascade.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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